

Technical Guide: 1-Chloro-3-(1-chloroethyl)benzene

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Compound of Interest

Compound Name: 1-Chloro-3-(1-chloroethyl)benzene

CAS No.: 34887-78-0

Cat. No.: B2533717

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Characterization, Synthesis, and Molecular Weight Analysis[1][2]

Executive Summary

1-Chloro-3-(1-chloroethyl)benzene (CAS: 34887-78-0) is a bifunctional halogenated aromatic intermediate critical in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Characterized by a stable aryl chloride and a highly reactive benzylic chloride, this molecule serves as a versatile electrophile for nucleophilic substitutions.

This guide provides a rigorous technical analysis of its molecular weight (MW) implications, isotopic signatures for mass spectrometry (MS) validation, and validated synthetic protocols. It is designed for researchers requiring high-purity intermediates for chiral amine synthesis or Friedel-Crafts alkylations.[1][2]

Physicochemical Profile & Molecular Weight Analysis[2][3][4][5][6][7]

The "molecular weight" of **1-Chloro-3-(1-chloroethyl)benzene** is not a single static number in analytical chemistry due to the significant natural abundance of chlorine isotopes (

and

).[1][2] Accurate characterization requires distinguishing between the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for MS identification).

2.1 Quantitative Data Table

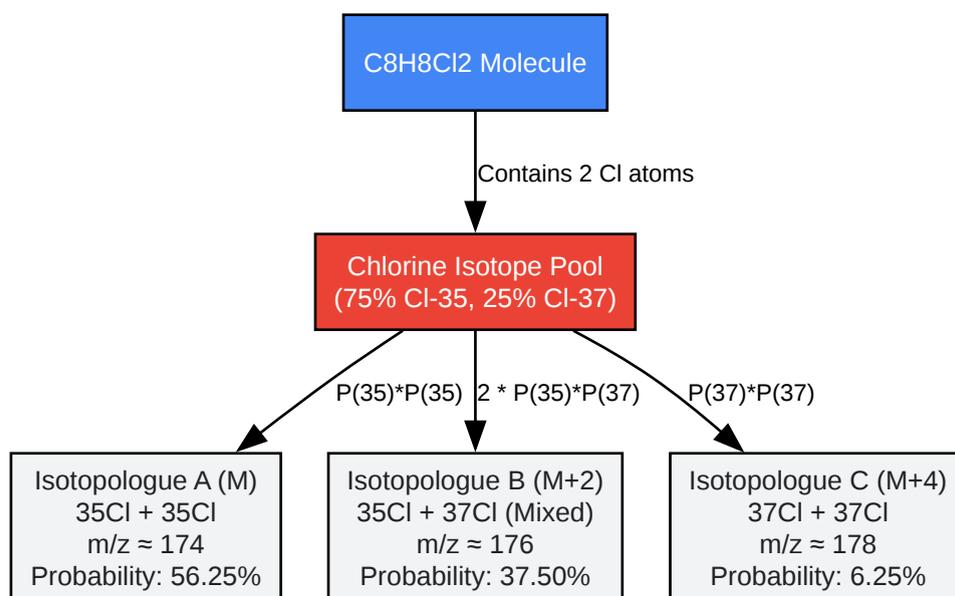
Property	Value	Context
Molecular Formula		Core Stoichiometry
Average Molecular Weight	175.05 g/mol	Gravimetric Calculations
Monoisotopic Mass	173.999 g/mol	MS Base Peak ()
Boiling Point	~84-94°C @ 20-25 mmHg	Purification (Distillation)
Density	~1.18 g/mL	Volumetric Dosing
Chirality	Yes (C1 of ethyl group)	Racemic unless resolved

2.2 Mass Spectrometry Isotopic Signature

For researchers validating synthesized batches, the mass spectrum will not show a single parent ion. Instead, it displays a characteristic 9:6:1 triplet pattern due to the two chlorine atoms.

- $M+•$ (m/z 174): Contains two atoms.[2] (Relative Intensity: ~100%)[1][2]
- $M+2$ (m/z 176): Contains one and one .[2][3] (Relative Intensity: ~65%)[1]
- $M+4$ (m/z 178): Contains two atoms.[2] (Relative Intensity: ~10%)[1][2][3]

Graphviz Diagram: Isotopic Distribution Logic The following diagram visualizes the statistical probability generating the MS signals.



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Figure 1: Statistical distribution of chlorine isotopes resulting in the characteristic 9:6:1 mass spectral pattern for $C_8H_8Cl_2$.^{[1][2]}

Synthetic Pathways & Mechanistic Insight

To ensure high purity, two primary routes are recommended. Route A is preferred for laboratory scale-up due to higher regioselectivity.^[1]

Route A: Deoxychlorination of 1-(3-Chlorophenyl)ethanol (Recommended)

This method avoids the polychlorination side-products common in radical reactions.^{[1][2]}

- Precursor: 1-(3-chlorophenyl)ethanol.^{[1][2]}
- Reagent: Thionyl chloride () with catalytic DMF or Pyridine.
- Mechanism: (with inversion) or

(retention), depending on solvent. The hydroxyl group is activated by to form a chlorosulfite intermediate, which collapses to the alkyl chloride.

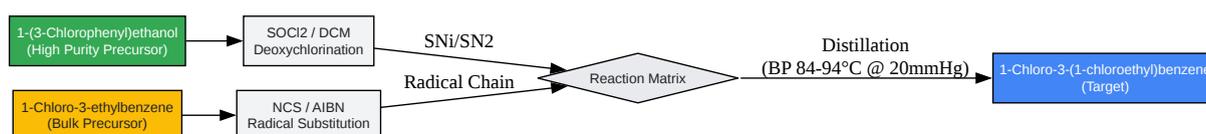
- Protocol:
 - Dissolve 1-(3-chlorophenyl)ethanol (1.0 eq) in DCM (anhydrous).
 - Cool to 0°C. Add (1.2 eq) dropwise.
 - Reflux for 2 hours. Monitor by TLC/GC.
 - Quench with sat. , extract, and distill.

Route B: Radical Chlorination of 1-Chloro-3-ethylbenzene

Used for industrial bulk synthesis but requires careful control to prevent gem-dichlorination.[1]
[2]

- Precursor: 1-Chloro-3-ethylbenzene.[1][2]
- Reagent: N-Chlorosuccinimide (NCS) or gas.
- Catalyst: AIBN or Benzoyl Peroxide (Radical Initiator).[2]
- Mechanism: Free-radical substitution at the benzylic position (weakest C-H bond).[2]

Graphviz Diagram: Synthesis Workflow



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Figure 2: Comparison of nucleophilic substitution (Route A) vs. radical substitution (Route B) pathways.

Applications in Drug Development[1][2]

The 1-chloroethyl moiety is a "chemical handle" used to introduce chirality into drug scaffolds. [1][2]

- Chiral Amination: The benzylic chloride can be displaced by amines. Using chiral amines or performing kinetic resolution on the racemic chloride allows for the synthesis of enantiopure pharmaceutical intermediates.
- Friedel-Crafts Alkylation: The compound acts as an electrophile to attach the 3-chlorophenylethyl group to other aromatic rings, common in the synthesis of antifungal agents.[1][2]

Safety & Handling

- Hazards: The compound is an alkylating agent (potential carcinogen) and a lachrymator.
- Storage: Store under inert gas () at 2-8°C to prevent hydrolysis (reversion to alcohol + HCl).
- Disposal: Quench with aqueous alkali before disposal into halogenated organic waste.[2]

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